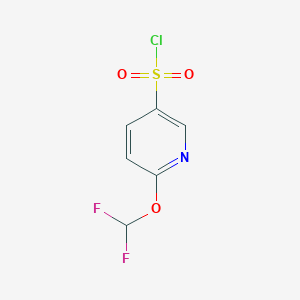
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H4ClF2NO3S It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a difluoromethoxy group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-sulfonyl chloride.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting pyridine-3-sulfonyl chloride with a difluoromethylating agent such as difluoromethyl ether under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., tetrahydrofuran) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.
化学反应分析
Types of Reactions
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: In some reactions, catalysts such as palladium or copper may be used to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound are typically sulfonamide derivatives, which are valuable intermediates in the synthesis of various bioactive compounds.
科学研究应用
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(Difluoromethoxy)pyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various compounds, where the sulfonyl chloride group acts as a key functional group for further chemical transformations.
相似化合物的比较
Similar Compounds
6-(Trifluoromethoxy)pyridine-3-sulfonyl chloride: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Pyridine-3-sulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain nucleophilic substitution reactions.
6-(Methoxy)pyridine-3-sulfonyl chloride: Contains a methoxy group, which affects its reactivity and applications differently compared to the difluoromethoxy derivative.
Uniqueness
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where specific reactivity and selectivity are required.
属性
分子式 |
C6H4ClF2NO3S |
|---|---|
分子量 |
243.62 g/mol |
IUPAC 名称 |
6-(difluoromethoxy)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO3S/c7-14(11,12)4-1-2-5(10-3-4)13-6(8)9/h1-3,6H |
InChI 键 |
DLGUPFGTAFLARU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



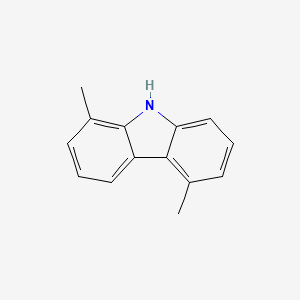

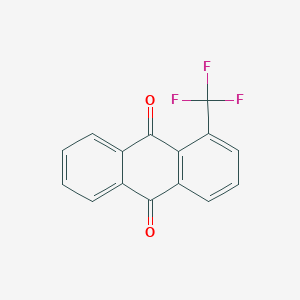
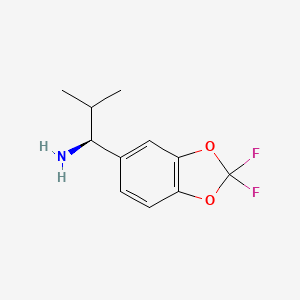



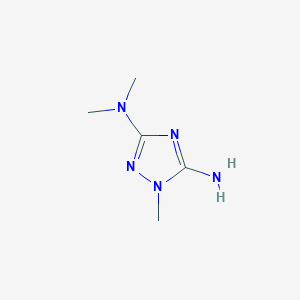

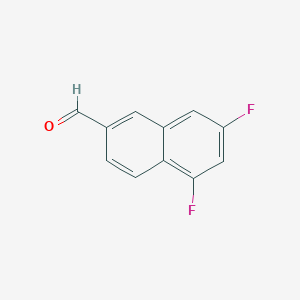


![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
